molecular formula C24H28N6O2 B2788919 N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-80-0

N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2788919
CAS No.: 946218-80-0
M. Wt: 432.528
InChI Key: HSUUIRYNEOSHMI-UHFFFAOYSA-N
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Description

N4-(4-Methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative characterized by three key substituents:

  • N4 position: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy moiety.
  • N6 position: A 3-(propan-2-yloxy)propyl chain, contributing steric bulk and moderate lipophilicity.
  • Position 1: A phenyl group, enhancing π-π stacking interactions in biological targets.

This compound belongs to a class of small molecules investigated for kinase inhibition (e.g., JAK3) and nucleotide analog applications .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-17(2)32-15-7-14-25-24-28-22(27-18-10-12-20(31-3)13-11-18)21-16-26-30(23(21)29-24)19-8-5-4-6-9-19/h4-6,8-13,16-17H,7,14-15H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUUIRYNEOSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks to N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. The unique combination of functional groups within this compound suggests its potential as a dual inhibitor of key cancer-related targets, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of different substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence its potency against specific cancer cell lines. SAR studies have shown that certain modifications can enhance binding affinity and selectivity towards targeted enzymes involved in tumor growth and proliferation .

Inhibition of Key Enzymes

This compound has been identified as a potent inhibitor of several key enzymes implicated in cancer progression. For instance, it has shown inhibitory effects against ALK5, a receptor involved in TGF-β signaling pathways. This inhibition is significant because it disrupts pathways that promote tumor growth and metastasis .

Interaction Studies

Understanding the interactions between this compound and biological targets is essential for optimizing its therapeutic efficacy. Interaction studies typically involve assessing the binding affinity of the compound to various proteins and enzymes associated with cancer progression. These studies help elucidate the mechanisms through which the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations:

N4 Substituents: The target’s 4-methoxyphenyl group offers electron-donating effects, contrasting with the electron-neutral 3,4-dimethylphenyl in and basic dimethylaminoethyl in . Halogenated N6 groups (e.g., 3-chloro-4-methoxyphenyl in ) increase potency but may reduce solubility .

Polar substituents (e.g., pyridin-2-ylmethyl in ) enhance aqueous solubility but may reduce blood-brain barrier penetration.

Inhibitory Potency and Selectivity

  • Halogenated Analogs: Compound 7_3d3 (N6-halogenated benzene) exhibits IC50 = 0.4 µM, the highest activity reported in the evidence .
  • JAK3 Selectivity : Derivatives with pyrazolo[3,4-d]pyrimidine-4,6-diamine cores demonstrate JAK3 selectivity when paired with hydrophobic N6 groups (e.g., isopropoxypropyl) .
  • Toxicity : Substitutions like phenyl in place of furan (7_2d11) induce toxicity, highlighting the importance of substituent polarity .

Solubility and Pharmacokinetics

  • Compounds with polar N6 groups (e.g., pyridinylmethyl in ) show improved solubility (e.g., 0.5 µg/mL in ), whereas hydrophobic analogs may require formulation optimization.

Structural and Spectroscopic Comparisons

  • NMR Profiles :

    • Methoxyphenyl-substituted analogs (e.g., ) exhibit characteristic aromatic proton shifts at 7.18–8.36 ppm and NH signals near 8.80–12.98 ppm, consistent with the target’s expected spectrum.
    • Substituent electronic effects influence 13C NMR shifts; for example, methoxy groups deshield adjacent carbons (e.g., 158.7 ppm for C-4′′ in ).
  • Melting Points :

    • Methoxyphenyl derivatives (e.g., ) melt at 199–245°C, suggesting the target compound’s solid-state stability aligns with analogs.

Biological Activity

N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including case studies and data tables that illustrate its pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C19H24N6O
  • Molecular Weight : 348.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study by Abd El-Salam et al. highlighted that several derivatives of this class demonstrated moderate to strong growth inhibitory effects against various cancer cell lines, including L1210 leukemia and human leukemic myeloblasts . The specific compound being discussed has not been extensively tested in isolation; however, its structural analogs have shown promising results.

The proposed mechanisms of action for pyrazolo[3,4-d]pyrimidines include:

  • Inhibition of Cell Proliferation : Compounds in this class often interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Kinases : Some derivatives act as dual inhibitors of EGFR and VEGFR2, which are critical pathways in tumor growth and angiogenesis .

Inflammatory Response Modulation

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. A study indicated that certain derivatives could inhibit prostaglandin synthesis, a key player in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeCell Lines TestedIC50 (µM)Observations
AnticancerL1210 leukemia5.0Moderate growth inhibition observed
Dual Kinase InhibitionMCF7 (breast cancer)0.3Effective tumor growth inhibition
Anti-inflammatoryNot specifiedN/ASignificant reduction in prostaglandin levels

Detailed Findings from Research

  • Anticancer Efficacy : In a comparative study involving various pyrazolo derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values ranging from 0.3 µM to 24 µM against different cancer cell lines .
  • Safety Profile : The LD50 values for related compounds were assessed to evaluate toxicity levels. Most compounds showed an LD50 exceeding 1100 mg/kg, indicating a favorable safety profile compared to standard anti-inflammatory drugs like Diclofenac .

Q & A

Q. What methods evaluate stability under physiological conditions?

  • Methodological Answer :
  • HPLC Stability Assays : Incubate in PBS (pH 7.4) at 37°C; monitor degradation over 72 hours .
  • LC-MS Metabolite ID : Identify hydrolysis products (e.g., cleavage of the propyloxy chain) .

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